REACTION_CXSMILES
|
[Br:1]Br.[O:3]=[C:4]([CH2:11][CH3:12])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].C1(C)C=CC(S(O)(=O)=O)=CC=1>CCl>[Br:1][CH:11]([CH3:12])[C:4](=[O:3])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]
|
Name
|
|
Quantity
|
277 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred at 30° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted once more with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are then dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(CC(=O)OCC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |